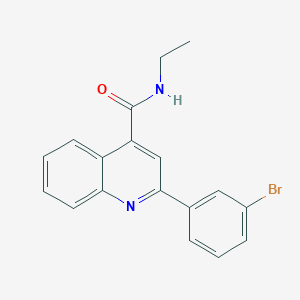![molecular formula C27H26N2O5 B14952298 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952298.png)
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C27H26N2O5 . This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with various functional groups including benzyloxy, benzoyl, hydroxy, methoxypropyl, and pyridinyl groups. The presence of these diverse functional groups makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxypropyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups yields alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse functional groups and ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the pyridinyl group can interact with nicotinic acetylcholine receptors, while the benzyloxy and benzoyl groups can interact with other protein targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one .
- 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential biological activities. The presence of the pyridinyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties and applications .
Properties
Molecular Formula |
C27H26N2O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H26N2O5/c1-33-17-5-16-29-24(20-12-14-28-15-13-20)23(26(31)27(29)32)25(30)21-8-10-22(11-9-21)34-18-19-6-3-2-4-7-19/h2-4,6-15,24,30H,5,16-18H2,1H3/b25-23- |
InChI Key |
LUASEXVTHDIRTP-BZZOAKBMSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=NC=C4 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({3-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)azepane](/img/structure/B14952216.png)
![(5Z)-2-(4-butoxyphenyl)-5-(3-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952221.png)
methanone](/img/structure/B14952230.png)

![N-[1-(pyridin-4-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14952242.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(5-chloro-2-methylphenyl)acetamide]](/img/structure/B14952250.png)
![2,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B14952257.png)
![2-methoxyethyl 2-ethyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14952263.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14952272.png)
![2-(4-bromophenyl)-6-[(2-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14952277.png)
![3-chloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B14952287.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952289.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B14952294.png)

